molecular formula C17H25NO4 B11945788 Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate CAS No. 4407-32-3

Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate

Cat. No.: B11945788
CAS No.: 4407-32-3
M. Wt: 307.4 g/mol
InChI Key: QANCXAPGHUFWEG-WISUYLHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring attached to a cyclononadiene structure with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to be effective in similar syntheses .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, molecular docking studies have shown that similar compounds can interact with specific protein targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclononadiene esters. These compounds share structural features but may differ in their specific functional groups or overall reactivity.

Uniqueness

What sets Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate apart is its combination of a pyrrolidine ring with a cyclononadiene structure and ester groups. This unique arrangement provides distinct chemical and physical properties, making it valuable for specific applications that other compounds may not fulfill.

Properties

CAS No.

4407-32-3

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

dimethyl (1E,2Z)-3-pyrrolidin-1-ylcyclonona-2,9-diene-1,2-dicarboxylate

InChI

InChI=1S/C17H25NO4/c1-21-16(19)13-9-5-3-4-6-10-14(15(13)17(20)22-2)18-11-7-8-12-18/h9H,3-8,10-12H2,1-2H3/b13-9+,15-14-

InChI Key

QANCXAPGHUFWEG-WISUYLHISA-N

Isomeric SMILES

COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCCC2

Canonical SMILES

COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.